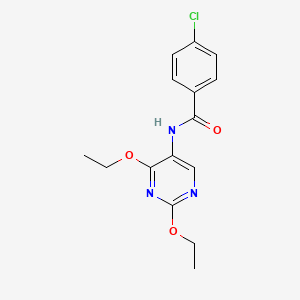

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and pyrimidines This compound is characterized by the presence of a chloro group attached to the benzamide moiety and two ethoxy groups attached to the pyrimidine ring

Mécanisme D'action

Target of Action

Similar compounds have been known to target various enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

This interaction can lead to changes in the function of the target, which can have downstream effects on various cellular processes .

Biochemical Pathways

Similar compounds have been known to affect a variety of pathways, including those involved in cell growth, proliferation, and apoptosis .

Result of Action

Based on the known effects of similar compounds, it can be speculated that this compound may have potential effects on cell growth, proliferation, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Analyse Biochimique

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, which includes free radical bromination and nucleophilic substitution .

Molecular Mechanism

It is known that benzylic halides typically react via an SN2 pathway, while others react via an SN1 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

There is currently no available data on the temporal effects of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide in laboratory settings .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models .

Transport and Distribution

There is currently no available data on the transport and distribution of this compound within cells and tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloroaniline and 2,4-diethoxypyrimidine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.

Catalysts: Catalysts such as CoFe2O4 magnetic nanocatalyst can be used to enhance the reaction efficiency.

Purification: The product is purified using column chromatography with a suitable eluent system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve industrial-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .

Applications De Recherche Scientifique

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide can be compared with other similar compounds, such as:

Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK inhibitory activity and are studied for their anticancer properties.

Substituted Benzamides: Compounds like N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide are explored for their anti-tubercular activity.

Activité Biologique

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18ClN3O2

- Molecular Weight : 305.78 g/mol

- CAS Number : 188591-46-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models.

- Antimicrobial Activity : It has been evaluated for its efficacy against a range of microbial pathogens.

The biological effects of this compound are believed to be mediated through several biochemical pathways:

- Target Enzymes and Receptors : Similar compounds target specific enzymes and receptors involved in cellular signaling and metabolic processes.

- Cell Growth and Apoptosis : The compound may influence pathways related to cell proliferation and programmed cell death (apoptosis), potentially making it relevant in cancer research.

- Biochemical Interactions : It can participate in nucleophilic substitution reactions, which may alter its biological activity.

In Vitro Studies

Recent studies have demonstrated the compound's effectiveness in various assays:

- Anti-inflammatory Assays : In vitro tests showed significant inhibition of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Antimicrobial Tests : The compound exhibited notable antimicrobial activity against several bacterial strains, with efficacy comparable to established antibiotics.

In Vivo Studies

While detailed in vivo data is limited, preliminary studies suggest:

- Dosage Effects : Initial findings indicate that the compound's efficacy may vary with dosage, necessitating further exploration to establish optimal therapeutic ranges.

- Toxicity Assessment : Toxicity studies using zebrafish embryos indicated low toxicity levels, making it a candidate for further development as a therapeutic agent .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK inhibitory activity; anticancer properties | |

| Substituted Benzamides | Anti-tubercular activity |

This comparison highlights the diverse biological profiles that similar compounds exhibit, suggesting potential avenues for further research.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of benzamide derivatives found that this compound significantly reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS) . This suggests its potential use in conditions characterized by chronic inflammation.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, this compound was tested against various pathogenic bacteria. Results indicated that it displayed strong inhibitory effects at concentrations lower than those required for traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Propriétés

IUPAC Name |

4-chloro-N-(2,4-diethoxypyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O3/c1-3-21-14-12(9-17-15(19-14)22-4-2)18-13(20)10-5-7-11(16)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAROEMMXZDZZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=CC=C(C=C2)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.